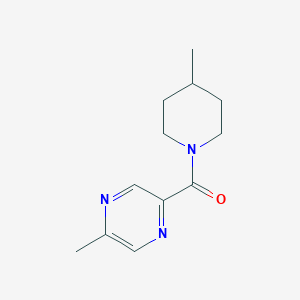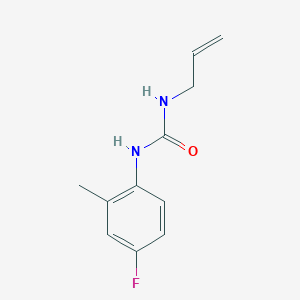
N-methyl-N-(1-phenylethyl)furan-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-methyl-N-(1-phenylethyl)furan-2-carboxamide, also known as Furanyl Fentanyl, is a synthetic opioid analgesic that is structurally similar to fentanyl. It has been reported to be a potent and highly addictive drug, which has resulted in its classification as a Schedule I controlled substance in the United States. However, Furanyl Fentanyl also has potential applications in scientific research, particularly in the study of opioid receptors and their mechanisms of action.
Mechanism of Action
N-methyl-N-(1-phenylethyl)furan-2-carboxamide Fentanyl acts on the mu-opioid receptor, which is a G protein-coupled receptor that is primarily located in the central nervous system. Activation of the mu-opioid receptor by this compound Fentanyl leads to the inhibition of adenylate cyclase, which results in a decrease in intracellular cAMP levels. This, in turn, leads to the inhibition of voltage-gated calcium channels and the activation of inwardly rectifying potassium channels, which ultimately leads to the hyperpolarization of neurons and a decrease in neurotransmitter release.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound Fentanyl are similar to those of other opioid agonists. These effects include analgesia, sedation, respiratory depression, and euphoria. However, this compound Fentanyl has been reported to be more potent than fentanyl, which makes it more dangerous and potentially lethal in cases of overdose.
Advantages and Limitations for Lab Experiments
One advantage of using N-methyl-N-(1-phenylethyl)furan-2-carboxamide Fentanyl in lab experiments is its high potency, which allows for the use of smaller amounts of the compound in studies. This can be particularly useful in studies that require large quantities of opioid agonists, as it reduces the amount of material that needs to be synthesized. However, the high potency of this compound Fentanyl also makes it more difficult to handle and increases the risk of accidental exposure, which can be dangerous.
Future Directions
There are several potential future directions for research involving N-methyl-N-(1-phenylethyl)furan-2-carboxamide Fentanyl. One area of interest is the development of new opioid agonists that are less addictive and have fewer side effects than currently available opioids. Another area of interest is the study of the interactions between opioid receptors and other neurotransmitter systems, such as the dopamine and serotonin systems. Finally, there is a need for further research into the mechanisms of action of opioid agonists, particularly their effects on intracellular signaling pathways and gene expression.
Synthesis Methods
The synthesis of N-methyl-N-(1-phenylethyl)furan-2-carboxamide Fentanyl involves the reaction of N-phenethyl-4-piperidone with furan-2-carboxylic acid and N-methylpiperazine in the presence of a palladium catalyst. The resulting compound is then purified using chromatography techniques. This synthesis method has been described in detail in scientific literature and has been used to produce this compound Fentanyl for research purposes.
Scientific Research Applications
N-methyl-N-(1-phenylethyl)furan-2-carboxamide Fentanyl has been used in scientific research to study the mechanisms of action of opioid receptors, particularly the mu-opioid receptor. It has been found to be a potent agonist of the mu-opioid receptor, with a binding affinity similar to that of fentanyl. This makes it a useful tool for studying the effects of opioid agonists on the mu-opioid receptor and the downstream signaling pathways that are activated.
properties
IUPAC Name |
N-methyl-N-(1-phenylethyl)furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO2/c1-11(12-7-4-3-5-8-12)15(2)14(16)13-9-6-10-17-13/h3-11H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUHBHBLMIGVQGZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)N(C)C(=O)C2=CC=CO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[1-(azocan-1-yl)-3-methyl-1-oxobutan-2-yl]acetamide](/img/structure/B7513632.png)
![1-[2-(4-Methylpiperidin-1-yl)-2-oxoethyl]azepan-2-one](/img/structure/B7513637.png)
![Methyl 4-[(5-tert-butyl-1,2,4-oxadiazol-3-yl)methyl]piperazine-1-carboxylate](/img/structure/B7513645.png)

![4-[(4-Chloro-3-methylphenoxy)methyl]-1-methylpyridin-2-one](/img/structure/B7513659.png)
![4-methyl-5-[(1-methyl-2-oxopyridin-4-yl)methyl]-3,4-dihydro-1H-1,5-benzodiazepin-2-one](/img/structure/B7513666.png)
![[4-(Dimethylamino)phenyl]-(4-methylpiperidin-1-yl)methanone](/img/structure/B7513672.png)
![N-[3-(4-methylpiperidin-1-yl)-3-oxopropyl]acetamide](/img/structure/B7513676.png)

![3-Methyl-1-[4-(piperidine-1-carbonyl)piperidin-1-yl]butan-1-one](/img/structure/B7513683.png)
![3-methyl-1'-propylspiro[1H-quinazoline-2,4'-piperidine]-4-one;hydrochloride](/img/structure/B7513695.png)

![2-[(6-Tert-butylimidazo[2,1-b][1,3,4]thiadiazol-2-yl)amino]ethanesulfonamide](/img/structure/B7513725.png)
